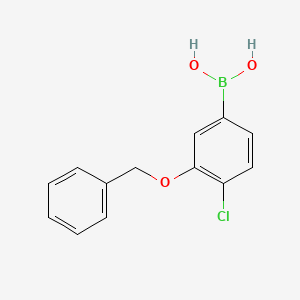

(3-(Benzyloxy)-4-chlorophenyl)boronic acid

Description

Significance of Organoboron Compounds in Chemical Research

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable in various scientific fields. numberanalytics.comnumberanalytics.comfiveable.me Their importance stems from their unique properties and versatile reactivity. numberanalytics.com In the realm of main group chemistry, these compounds have significantly contributed to advancements in catalysis, materials science, and pharmaceuticals. numberanalytics.com For instance, in materials science, organoboron compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com In the pharmaceutical sector, they serve as crucial building blocks and intermediates for synthesizing complex medicinal molecules. numberanalytics.comdergipark.org.tr The low toxicity and stability of many organoboron compounds, compared to other organometallic reagents, make them particularly attractive for laboratory and industrial applications. fiveable.medergipark.org.tr

Evolution of Boronic Acids as Versatile Synthetic Reagents and Catalysts

The history of boronic acids dates back to 1860, with the first synthesis of ethylboronic acid reported by Edward Frankland. nih.govwikipedia.org Initially, the application of organoboron compounds was largely centered around hydroboration, a discovery that earned H.C. Brown a Nobel Prize in 1979. dergipark.org.tr However, the scope of boronic acids has expanded dramatically over the decades. publish.csiro.au They have evolved from simple reagents to major players in synthetic and medicinal chemistry. publish.csiro.au This evolution is marked by the discovery of a growing number of novel boron-mediated reactions. publish.csiro.au Today, boronic acids are recognized for their stability, ease of preparation, and tolerance of various functional groups, making them highly versatile reagents. dergipark.org.tramerigoscientific.com Their utility has grown to encompass roles in asymmetric synthesis, metal-catalyzed processes, and acid catalysis. nih.govpublish.csiro.au

Role of Boronic Acids in C-C and C-Heteroatom Bond Formation

A cornerstone of modern synthesis is the ability to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds efficiently and selectively, and boronic acids are central to this endeavor. rsc.org

Carbon-Carbon Bond Formation: The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. dergipark.org.trnih.gov This reaction, which joins an organoboron compound with an organic halide or triflate, is one of the most powerful methods for creating C-C bonds and is widely used in academic and industrial settings, particularly in pharmaceutical manufacturing. dergipark.org.trresearchgate.netresearchgate.net The significance of this work was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki. dergipark.org.tr

Carbon-Heteroatom Bond Formation: Beyond C-C bonds, boronic acids are crucial for forming bonds between carbon and heteroatoms like nitrogen (N), oxygen (O), and sulfur (S). researchgate.net The Chan-Lam coupling reaction, for example, utilizes copper catalysts to couple boronic acids with N-H or O-H containing compounds, such as amines, phenols, and amides. researchgate.netresearchgate.netacs.org This method is valued for its mild reaction conditions, often proceeding at room temperature and open to the air. researchgate.net These C-X bond-forming reactions are essential as aryl ethers, anilines, and thioethers are common structural motifs in a vast array of important molecules. researchgate.net

Overview of (3-(Benzyloxy)-4-chlorophenyl)boronic acid within the Boronic Acid Class

Within the extensive family of boronic acids, this compound is a specialized reagent valued as a versatile building block in organic synthesis. chemimpex.com Its structure, featuring a phenylboronic acid core substituted with both a chloro group and a benzyloxy group, provides a unique combination of reactivity and functionality. chemimpex.com This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct more complex molecules. chemimpex.com Its applications are notable in pharmaceutical development and material science, where it aids in the creation of targeted therapeutic agents and advanced materials with specific optical or electrical properties. chemimpex.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| CAS Number | 1007170-24-2 bldpharm.compharmaffiliates.com |

| Molecular Formula | C13H12BClO3 chemimpex.combldpharm.com |

| Molecular Weight | 262.50 g/mol bldpharm.compharmaffiliates.com |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 193 °C chemimpex.com |

| Storage Conditions | 2-8°C, Inert atmosphere bldpharm.compharmaffiliates.com |

General Strategies for Arylboronic Acid Synthesis

Several robust methods are employed for the synthesis of arylboronic acids, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

One of the most traditional and widely used methods for preparing arylboronic acids involves the reaction of an organometallic nucleophile with a boron electrophile, typically a trialkyl borate. nih.gov This process usually begins with the formation of an organolithium or Grignard reagent from an aryl halide (ArX). This highly reactive organometallic species (ArLi or ArMgX) then attacks the electrophilic boron atom of a borate ester, such as trimethyl borate or triisopropyl borate. nih.gov The reaction is typically conducted at very low temperatures (e.g., -78°C) to prevent the formation of undesired byproducts from multiple additions to the boron center. google.com A subsequent acidic hydrolysis step liberates the arylboronic acid. nih.govorgsyn.org

Table 1: Comparison of Common Organometallic Reagents for Borylation

| Organometallic Reagent | Precursor | Typical Boron Electrophile | Reaction Temperature | Key Advantages | Key Disadvantages |

| Aryllithium (ArLi) | Aryl Halide + n-BuLi | Trialkyl Borate | -78 °C | High reactivity | Low functional group tolerance; requires very low temperatures |

| Grignard Reagent (ArMgX) | Aryl Halide + Mg | Trialkyl Borate | 0 °C to -70 °C | More functional group tolerant than ArLi; readily prepared | Can be sluggish; potential for side reactions |

An alternative, though less common, approach is the direct borylation of an aromatic ring via electrophilic aromatic substitution (SEAr). mdpi.com This method involves the reaction of an electron-rich aromatic compound with a highly electrophilic boron reagent, such as boron tribromide (BBr₃), often in the presence of a catalyst. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the aromatic ring. mdpi.com In some variations, arylsilanes or arylstannanes are used, where the borylation occurs at the ipso-position, replacing the silicon or tin group. nih.govmdpi.com While this method avoids the need for harsh organometallic reagents, it can suffer from issues with regioselectivity and may require strongly activated substrates. researchgate.netacs.org

In recent decades, palladium-catalyzed cross-coupling reactions have become a premier method for synthesizing arylboronic acids and their esters due to their exceptional functional group tolerance and mild reaction conditions. nih.gov The most prominent of these is the Miyaura borylation, which involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄). nih.govacs.orgresearchgate.net

This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine (B1218219) ligand, in the presence of a base. nih.govupenn.edu The resulting products are often boronate esters, which are more stable than boronic acids and can be easily hydrolyzed if the free boronic acid is required. nih.gov This methodology is compatible with a wide array of functional groups and has been successfully applied to the synthesis of complex molecules. nih.govnih.gov One-pot procedures that combine the borylation and a subsequent Suzuki-Miyaura cross-coupling have further enhanced the utility of this approach. nih.govupenn.edu

Table 2: Key Components in Palladium-Catalyzed Borylation

| Component | Examples | Function |

| Aryl (Pseudo)halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | Electrophilic partner |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄), Pinacolborane (HBpin) | Provides the boron moiety |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, XPhos, PPh₃, dppf | Stabilizes and activates the palladium catalyst |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | Promotes transmetalation step |

| Solvent | Dioxane, Toluene, DMF, THF | Solubilizes reactants and facilitates reaction |

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, requires a strategic approach that considers the arrangement of substituents on the phenyl ring.

A logical synthetic route to this compound involves a palladium-catalyzed Miyaura borylation reaction. The selection of the starting material is critical for achieving the desired substitution pattern. A suitable precursor would be a di-halogenated aromatic compound where one halogen is more reactive towards palladium catalysis than the other.

A plausible precursor is 1-(benzyloxy)-2-chloro-4-bromobenzene . In this molecule:

The benzyloxy and chloro groups are already in the correct positions (meta and para to the future boronic acid group, respectively).

The bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed oxidative addition. This allows for the selective conversion of the C-Br bond to a C-B bond while leaving the C-Cl bond intact.

This precursor can be synthesized from commercially available starting materials such as 4-bromo-2-chlorophenol, which is first protected with a benzyl (B1604629) group via Williamson ether synthesis to yield 1-(benzyloxy)-2-chloro-4-bromobenzene. This intermediate is then subjected to Miyaura borylation conditions to install the boronic acid (or boronate ester) group at the position of the bromine atom.

To maximize the yield and purity of this compound, careful optimization of the borylation reaction conditions is essential. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: Different palladium catalysts and phosphine ligands can have a profound impact on reaction efficiency. For example, catalysts based on bulky, electron-rich phosphine ligands like SPhos or XPhos often show high activity for the borylation of aryl chlorides and bromides.

Base: The choice of base is crucial. Potassium acetate (KOAc) is commonly used, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide better yields for specific substrates.

Solvent and Temperature: Solvents such as dioxane, THF, or DMF are frequently employed. The reaction temperature is also a critical variable; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.

A systematic approach to optimization, often employing design of experiment (DoE) principles, can identify the ideal combination of these factors.

Table 3: Hypothetical Optimization of Miyaura Borylation for 1-(benzyloxy)-2-chloro-4-bromobenzene

| Entry | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PdCl₂(dppf) | KOAc | Dioxane | 80 | 65 |

| 2 | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 80 | 85 |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 92 |

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 88 |

| 5 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 60 | 75 |

This table is illustrative and represents a typical optimization workflow for similar reactions.

Through such optimization, a high-yielding and selective synthesis of the target this compound can be achieved, providing a valuable building block for further synthetic transformations.

Properties

IUPAC Name |

(4-chloro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629647 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007170-24-2 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions Involving 3 Benzyloxy 4 Chlorophenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, or Suzuki coupling, is a cornerstone of modern organic chemistry for the formation of carbon-carbon single bonds. The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts, making it a preferred method for synthesizing substituted biphenyls, poly-olefins, and styrenes. tcichemicals.comnih.gov

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the active palladium(0) catalyst. An organohalide (R¹-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium complex (R¹-PdII-X). This step is often the rate-determining step of the entire cycle.

Transmetalation : In this step, a base activates the organoboron compound (R²-B(OH)₂), forming a boronate species [R²-B(OH)₃]⁻. This activated species then reacts with the R¹-PdII-X complex. The organic group (R²) from the boronate is transferred to the palladium center, displacing the halide (X) and forming a new diorganopalladium(II) complex (R¹-PdII-R²).

Reductive Elimination : The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired new carbon-carbon bond in the product molecule (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle to facilitate another coupling reaction.

This efficient catalytic cycle allows for the reaction to proceed with only a small amount of the palladium catalyst.

(3-(Benzyloxy)-4-chlorophenyl)boronic acid is specifically designed to act as the organoboron partner in Suzuki-Miyaura reactions. Its application allows for the strategic installation of the 3-(benzyloxy)-4-chlorophenyl group onto various aromatic and heteroaromatic scaffolds. This moiety is of interest in pharmaceutical development and medicinal chemistry, where biaryl structures often form the core of biologically active molecules. chemimpex.com The presence of the benzyloxy and chloro substituents provides handles for further functionalization and influences the electronic properties and steric profile of the final product.

The coupling reaction would typically involve reacting this compound with an aryl halide or triflate in the presence of a palladium catalyst and a base.

Representative Suzuki-Miyaura Reaction

The following table outlines a typical setup for a Suzuki-Miyaura coupling reaction involving a substituted phenylboronic acid.

| Component | Example | Role |

| Boronic Acid | This compound | Source of the 3-(benzyloxy)-4-chlorophenyl group |

| Aryl Halide | 1-Bromo-4-nitrobenzene | Coupling partner |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates the C-C bond formation |

| Base | K₂CO₃ (Potassium Carbonate) | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water or Dioxane/Water | Provides the reaction medium |

| Product | 3'-(Benzyloxy)-4'-chloro-4-nitrobiphenyl | The desired biaryl compound |

The success of a Suzuki-Miyaura reaction, especially with challenging substrates like aryl chlorides, heavily depends on the choice of catalyst and, more specifically, the ligand coordinated to the palladium center. The ligand stabilizes the palladium complex and modulates its reactivity.

Phosphine (B1218219) Ligands : Early Suzuki reactions often used triphenylphosphine (B44618) (PPh₃). However, for less reactive aryl chlorides, more sophisticated ligands are required. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), have been developed. These ligands promote the oxidative addition step and stabilize the active catalytic species, leading to higher yields and faster reaction times, even at room temperature. nih.govuliege.be

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable complexes with palladium and often exhibit high catalytic activity, making them effective for coupling unreactive aryl chlorides. nih.gov

The optimization of the catalytic system is crucial for industrial applications, aiming for low catalyst loadings, high turnover numbers (TON), and environmentally benign conditions, such as using water as a solvent. mdpi.comresearchgate.net

Commonly Used Ligands in Suzuki-Miyaura Coupling

This table summarizes various ligands and their typical applications.

| Ligand Class | Specific Example | Key Features & Applications |

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Standard, used in early systems; effective for aryl iodides and bromides. |

| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating; effective for coupling aryl chlorides. |

| Biaryl Phosphines | SPhos | Bulky and electron-rich; provides high activity for a broad range of substrates, including sterically hindered ones. |

| N-Heterocyclic Carbenes | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Strong σ-donors, form highly stable catalysts; excellent for difficult couplings involving aryl chlorides. |

While the Suzuki-Miyaura reaction is highly versatile, its scope can be influenced by the nature of the coupling partners. The use of aryl chlorides as substrates presents specific challenges and limitations.

Scope :

Electronic Effects : The reaction is generally more efficient with electron-poor aryl chlorides (those with electron-withdrawing groups), as this facilitates the initial oxidative addition step. Conversely, electron-donating groups on the boronic acid can enhance the rate of transmetalation. uliege.be

Substrate Diversity : With the development of advanced catalysts, the reaction is now applicable to a wide range of functionalized aryl and heteroaryl chlorides, making it a powerful tool for late-stage diversification in drug discovery. chemrxiv.orgmdpi.com

Reaction Conditions : Modern protocols allow the coupling of aryl chlorides under milder conditions, often in aqueous media and at lower temperatures, which improves the functional group tolerance of the reaction. mdpi.com

Limitations :

Reactivity : Aryl chlorides are significantly less reactive than the corresponding aryl bromides and iodides due to the stronger carbon-chlorine (C-Cl) bond. This often necessitates higher reaction temperatures, longer reaction times, and more specialized, expensive catalysts.

Steric Hindrance : Highly substituted or sterically hindered aryl chlorides (e.g., those with ortho-substituents) can be challenging coupling partners, often resulting in lower yields.

Side Reactions : Several side reactions can compete with the desired cross-coupling, including the homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond by a proton source). These are more prevalent when the cross-coupling reaction is slow.

A powerful variation of the standard protocol is the carbonylative Suzuki-Miyaura reaction. In this process, carbon monoxide (CO) is introduced into the reaction, which is inserted between the two organic fragments before the reductive elimination step. This three-component coupling reaction produces ketones instead of simple biaryls.

The catalytic cycle is similar to the standard Suzuki reaction but includes an additional step where CO inserts into the R¹-Pd-X bond after oxidative addition. This forms an acyl-palladium complex (R¹CO-Pd-X), which then undergoes transmetalation and reductive elimination to yield an unsymmetrical ketone (R¹-CO-R²).

This method is highly valuable for the synthesis of diaryl ketones, which are important structural motifs in many pharmaceuticals and functional materials. mdpi.com The reaction provides a direct route to these compounds from readily available aryl halides and boronic acids.

Synthesis of Derivatives via Carbonylative Coupling

This table shows examples of products accessible through carbonylative Suzuki-Miyaura reactions.

| Aryl Halide | Boronic Acid | Product |

| Iodobenzene | Phenylboronic acid | Benzophenone |

| 4-Bromoanisole | This compound | (4-Methoxyphenyl)(3-(benzyloxy)-4-chlorophenyl)methanone |

| 3-Bromopyridine | 4-Fluorophenylboronic acid | (4-Fluorophenyl)(pyridin-3-yl)methanone |

The reliability, mildness, and functional group tolerance of the Suzuki-Miyaura reaction have made it an indispensable tool in the total synthesis of complex natural products. Many natural products contain biaryl or conjugated styrenyl frameworks, which are ideally constructed using this C-C bond-forming strategy.

The reaction is often employed in the later stages of a synthesis to connect two complex fragments, avoiding the need for harsh conditions that could damage sensitive functional groups present in the advanced intermediates. Its application has been critical in the synthesis of various classes of natural products, including:

Alkaloids : Such as in the synthesis of members of the vancomycin (B549263) family of antibiotics.

Polyketides : Used to form linkages in complex macrolide structures.

Flavonoids : A class of natural products where the Suzuki reaction can be used to build the core phenyl-substituted chromone (B188151) skeleton.

The strategic use of the Suzuki-Miyaura coupling has enabled chemists to access complex molecular architectures that were previously difficult to synthesize, solidifying its status as one of the most important reactions in contemporary organic synthesis.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the well-known palladium-catalyzed Suzuki-Miyaura reaction, this compound is a competent coupling partner in a range of other cross-coupling reactions catalyzed by various transition metals. These alternative methods offer complementary reactivity and can be advantageous under specific synthetic conditions, expanding the toolkit for constructing complex molecular architectures.

Copper-Mediated Arylation with Arylboronic Acids

Copper-mediated cross-coupling, often referred to as the Chan-Lam or Chan-Evans-Lam coupling, is a powerful method for forming carbon-heteroatom bonds. wikipedia.org This reaction typically involves the coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol (B47542), to generate aryl amines and aryl ethers, respectively. wikipedia.orgyoutube.com A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture, which contrasts with the stricter anaerobic conditions required for many palladium-catalyzed reactions. wikipedia.orgorganic-chemistry.org

The reaction is generally mediated by a copper(II) salt, such as copper(II) acetate, and can be performed with either a stoichiometric or catalytic amount of the copper reagent. organic-chemistry.org In catalytic systems, an oxidant, often atmospheric oxygen, is required to regenerate the active Cu(II) catalyst. organic-chemistry.org this compound, as a representative arylboronic acid, is a suitable substrate for these transformations, enabling the introduction of the 3-(benzyloxy)-4-chlorophenyl moiety onto various nucleophiles. The reaction's scope is broad, accommodating a wide range of amines, amides, imides, alcohols, and phenols. organic-chemistry.org

Table 1: General Conditions for Copper-Mediated Chan-Lam Coupling

| Parameter | Conditions |

|---|---|

| Copper Source | Cu(OAc)₂, Cu(OTf)₂ |

| Ligand (Optional) | Pyridine, N,N-Dimethylethylenediamine |

| Base (Optional) | Pyridine, Et₃N, K₂CO₃ |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) |

| Temperature | Room Temperature to 80 °C |

| Atmosphere | Air |

Oxidative Heck Reactions with Arylboronic Acids

The oxidative Heck reaction is a variation of the classic Heck reaction that allows for the coupling of arylboronic acids with olefins. acs.orgorganic-chemistry.org This transformation is typically catalyzed by palladium and proceeds without the need for a pre-halogenated aryl substrate. organic-chemistry.org Instead, the arylboronic acid serves as the aryl source, and an oxidant is used to regenerate the active palladium(II) catalyst in the catalytic cycle. organic-chemistry.orgresearchgate.net

This method is highly atom-economical and provides a direct route to arylated olefins. acs.org Research has shown that the palladium-catalyzed oxidative Heck reaction tolerates a wide variety of functional groups on both the arylboronic acid and the olefin partner, including chloro and methoxy (B1213986) groups. acs.orgorganic-chemistry.orgacs.org This tolerance suggests that this compound is a viable substrate for this reaction, allowing for the synthesis of various substituted stilbenes, cinnamates, and other arylated alkenes. The choice of oxidant, ligand, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Oxidative Heck Reactions

| Catalyst System | Olefin Partner | Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ / phen-NO₂ | Coumarin | O₂ | DMF | 80 °C | Good to Excellent acs.orgorganic-chemistry.org |

| Pd(OAc)₂ / dppp | Vinyl ethers | Acetone (solvent & oxidant) | Acetone | 70 °C | Excellent organic-chemistry.org |

Nickel-Catalyzed Cross-Couplings of Aryl Boronic Acids

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems for C-C bond formation. nih.govresearchgate.net Nickel catalysts can couple arylboronic acids with a diverse range of electrophiles, including aryl halides (chlorides, bromides), phenol derivatives (carbamates, esters), and aliphatic alcohol derivatives. nih.govnih.gov The Suzuki-Miyaura coupling, traditionally palladium-catalyzed, can be efficiently promoted by nickel catalysts, often under mild conditions. chemrxiv.orgchemrxiv.org

The use of nickel is particularly advantageous for coupling with challenging substrates, such as aryl chlorides, due to its different reactivity profile compared to palladium. chemrxiv.org The reaction of this compound under nickel catalysis would allow for the formation of biaryl structures and other coupled products. The development of air-stable nickel precatalysts has further enhanced the practicality of these methods for both laboratory and industrial applications. nih.govchemrxiv.org Furthermore, these couplings can be performed in environmentally friendly "green" solvents like 2-Me-THF. nih.gov

Table 3: Conditions for Nickel-Catalyzed Suzuki-Miyaura Couplings

| Parameter | Conditions |

|---|---|

| Nickel Precatalyst | NiCl₂(PCy₃)₂, Ni(NHC)P(OR)₃Cl |

| Ligand | PCy₃, PPh₂Cy, NHC (N-Heterocyclic Carbene) |

| Base | K₃PO₄, CsF |

| Solvent | 2-Me-THF, t-Amyl alcohol, DME |

| Temperature | Room Temperature to 100 °C |

Transition-Metal-Free Functionalization of Arylboronic Acids

While transition metals are powerful catalysts, their removal from final products, especially in pharmaceutical synthesis, can be challenging and costly. osaka-u.ac.jp This has driven the development of transition-metal-free reactions. Arylboronic acids, including this compound, can undergo functionalization at the carbon-boron bond without the need for a metal catalyst, offering milder and more environmentally benign synthetic routes. nih.gov

Carbon-Oxygen Bond Formation (Hydroxylation)

The direct conversion of arylboronic acids to phenols is a fundamental transformation. Transition-metal-free hydroxylation offers a clean and efficient method to achieve this. nih.gov Several reagents and conditions have been developed for this purpose. A common and straightforward method involves oxidation with hydrogen peroxide (H₂O₂), often in an aqueous or alcoholic solvent. nih.gov Other effective oxidants include Oxone® (potassium peroxymonosulfate) and tert-butyl hydroperoxide (TBHP). nih.govscispace.com

More recently, very mild and rapid methods using N-oxides have been reported, which can hydroxylate arylboronic acids at room temperature in minutes. nih.govorganic-chemistry.org These methods exhibit broad functional group tolerance, making them suitable for complex substrates. nih.govorganic-chemistry.org Visible-light-induced aerobic oxidation provides another green alternative, using air as the oxidant without any catalyst or additives. acs.org Given the robustness of these methods, this compound can be readily converted to 3-(benzyloxy)-4-chlorophenol.

Table 4: Reagents for Transition-Metal-Free Hydroxylation of Arylboronic Acids

| Reagent | Conditions | Advantages |

|---|---|---|

| H₂O₂ | Aqueous solution, various solvents | Readily available, simple procedure nih.gov |

| Oxone® | Aqueous acetone, low temperature | Fast reaction times (<5 min) nih.gov |

| N-Oxides | Open flask, room temperature | Very rapid (minutes), wide functional group tolerance nih.govorganic-chemistry.org |

| TBHP | Water, metal-free | Good to excellent yields, simple workup scispace.com |

Carbon-Nitrogen Bond Formation (Amination)

The synthesis of arylamines from arylboronic acids without a transition metal catalyst is a highly desirable transformation. nih.gov This can be achieved through electrophilic amination, where an aminating agent delivers a nitrogen-containing group to the aryl ring at the position of the boronic acid. osaka-u.ac.jp A variety of aminating reagents have been developed for this purpose.

For instance, O-benzoyl hydroxylamines can react with arylboroxines (the dehydrated form of arylboronic acids) at elevated temperatures to form N,N-disubstituted anilines. organic-chemistry.org More recent developments include the use of amino-λ³-iodanes, which can aminate arylboronic acids under milder conditions to produce a wide range of primary and secondary arylamines. osaka-u.ac.jpnih.gov These metal-free methods avoid the potential for metal contamination and are compatible with various functional groups, providing a direct route to synthesize 3-(benzyloxy)-4-chloroaniline (B112987) from this compound. nih.govresearchgate.net

Table 5: Methods for Transition-Metal-Free Amination of Arylboronic Acids

| Aminating Reagent | Conditions | Product Type |

|---|---|---|

| O-Benzoyl hydroxylamines | Dioxane, 130 °C, K₂CO₃ | Tertiary anilines organic-chemistry.org |

| Amino-λ³-iodanes | THF, 50 °C, Cs₂CO₃ | Primary and secondary anilines osaka-u.ac.jp |

Carbon-Halogen Bond Formation (Halogenation)

Typically, these reactions proceed via electrophilic substitution, where an electrophilic halogenating agent replaces the boronic acid moiety. The choice of reagent and reaction conditions depends on the desired halogen.

General Halogenation Methods for Arylboronic Acids:

| Halogen | Typical Reagents | General Conditions |

| Iodination | N-Iodosuccinimide (NIS), Iodine (I₂), Potassium Iodide (KI) | Often performed in the presence of a base or an oxidizing agent in various solvents like methanol, acetonitrile, or water. |

| Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | Can be catalyzed by copper salts or proceed under radical or electrophilic conditions, depending on the specific protocol. |

| Chlorination | N-Chlorosuccinimide (NCS), Sodium hypochlorite (B82951) (NaOCl) | Often requires a catalyst, such as a copper or palladium salt, to facilitate the C-Cl bond formation. |

This table represents general methodologies for arylboronic acids and is not based on specific experimental data for this compound.

Detailed research findings, including specific reaction yields, optimal conditions, and substrate scope for the direct halogenation of this compound, remain to be published in the accessible scientific literature.

Carbon-Carbon Bond Formation without Transition Metals

The formation of carbon-carbon bonds using boronic acids typically involves transition-metal catalysis, most famously in the Suzuki-Miyaura coupling reaction. However, growing interest in sustainable chemistry has spurred the development of transition-metal-free alternatives. These methods aim to avoid the cost, toxicity, and potential product contamination associated with transition metals.

Transition-metal-free cross-coupling reactions involving arylboronic acids often proceed through different mechanisms, which can involve base-promoted reactions, radical pathways, or the formation of 'ate' complexes. chemicalbook.com Research has explored the scope of these reactions, noting that they can be sensitive to the choice of solvent, base, and reaction temperature. google.comresearchgate.net For instance, some Suzuki-type couplings have been achieved in water at elevated temperatures, promoted by a strong base and a phase-transfer catalyst. google.com

Despite the advancements in this field for arylboronic acids in general, a specific investigation into the participation of this compound in transition-metal-free carbon-carbon bond-forming reactions has not been found in the reviewed literature. Consequently, no specific data on its reactivity, the types of coupling partners it can engage with under these conditions, or the resulting product yields can be provided.

General Parameters for Transition-Metal-Free Suzuki-Type Coupling:

| Parameter | Typical Conditions/Reagents |

| Solvent | Water, Toluene, DMF |

| Base | Strong bases like NaOH, K₂CO₃, Cs₂CO₃ |

| Temperature | Often requires elevated temperatures (e.g., 150 °C), sometimes with microwave assistance. |

| Additives | Phase-transfer catalysts like Tetrabutylammonium bromide (TBAB) may be used. |

This table outlines general conditions reported for transition-metal-free couplings of arylboronic acids and does not reflect specific experimental results for this compound. google.comresearchgate.net

Further research is necessary to determine the viability and specific conditions required for this compound to undergo carbon-halogen or transition-metal-free carbon-carbon bond-forming reactions.

Advanced Research Topics and Future Directions

Computational Chemistry and Theoretical Studies of Boronic Acid Reactivity

Computational chemistry provides indispensable tools for understanding the intrinsic properties and reactivity of molecules like (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Theoretical studies allow researchers to predict molecular behavior, rationalize experimental outcomes, and design new molecules with desired functionalities without the need for extensive empirical synthesis and testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For boronic acids, this is particularly relevant in the context of enzyme inhibition. Docking simulations are crucial for understanding how a molecule like this compound might interact with a biological target, such as the active site of an enzyme.

Boronic acids are well-known for their ability to form a reversible covalent bond with the hydroxyl group of serine residues found in the active sites of many enzymes, such as proteases and β-lactamases. asm.orgontosight.ai During docking simulations, the boron atom is modeled to form a tetrahedral adduct with the catalytic serine, mimicking the transition state of the natural enzymatic reaction. asm.orgnih.gov This covalent interaction is a key feature that distinguishes boronic acid inhibitors.

Beyond the covalent bond, the various substituents on the phenyl ring dictate the specificity and affinity of the binding. For this compound, the docking process would also model non-covalent interactions that stabilize the complex. The benzyloxy and chlorophenyl groups can participate in hydrophobic, pi-pi stacking, and other van der Waals interactions with the amino acid residues lining the enzyme's binding pocket. nih.gov These interactions are critical for achieving high potency and selectivity.

| Molecular Moiety | Potential Binding Interaction | Significance in Molecular Docking |

|---|---|---|

| Boronic Acid Group (-B(OH)₂) | Reversible Covalent Bonding | Forms a tetrahedral adduct with active site serine residues, acting as a transition-state analog. asm.org |

| Chlorophenyl Ring | Hydrophobic and Halogen Bonding | Contributes to binding affinity by interacting with non-polar pockets and specific halogen-binding residues in the enzyme. |

| Benzyloxy Group | Hydrophobic and Pi-Pi Stacking | The benzyl (B1604629) ring can stack with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site, enhancing binding. nih.gov |

| Ether Linkage (-O-) | Hydrogen Bond Acceptor | May form hydrogen bonds with donor residues in the binding pocket, providing additional stability. |

Density Functional Theory (DFT) and other quantum chemical methods are powerful computational tools used to investigate the electronic structure and properties of molecules. nih.gov These calculations provide deep insights into the geometry, stability, and reactivity of arylboronic acids. For this compound, DFT can be used to calculate a range of fundamental properties that govern its chemical behavior. researchgate.net

Calculations can determine the optimal molecular geometry, bond lengths, and bond angles. Furthermore, DFT is used to compute electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps predict the molecule's chemical reactivity and kinetic stability. dntb.gov.ua The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, identifying the electron-rich and electron-deficient regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack. nih.gov This is particularly important for understanding the Lewis acidity of the boron atom, a key feature of its reactivity. These theoretical studies are also instrumental in elucidating the mechanisms of reactions where this compound is a key reactant, such as in Suzuki-Miyaura cross-coupling. rsc.org

| Calculated Property | Significance for Boronic Acid Reactivity |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, influencing steric interactions in reactions. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. dntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack, highlighting the Lewis acidic nature of the boron atom. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and donor-acceptor interactions within the molecule, explaining substituent effects. researchgate.net |

| Reaction Energy Profiles | Calculates transition states and activation energies for reactions like cross-coupling, elucidating the mechanistic pathway. rsc.org |

Boronic Acid Derivatives in Material Science

The unique ability of boronic acids to form reversible covalent bonds with diols has positioned them as a cornerstone in the development of "smart" or stimuli-responsive materials. researchgate.net By incorporating this compound or similar derivatives into polymer chains, materials with dynamic properties can be fabricated.

A prominent application is in the creation of self-healing hydrogels. nih.gov These materials are typically formed by mixing a polymer functionalized with boronic acid groups with a polymer containing diol moieties, such as poly(vinyl alcohol) (PVA). rsc.org At a pH near or above the pKa of the boronic acid, boronate ester cross-links form, leading to gelation. nih.gov These dynamic covalent bonds can break and reform, allowing the material to self-heal after being damaged. The pH-responsive nature of this interaction also allows for the design of materials that can assemble or disassemble in response to changes in the local environment. nih.gov

Furthermore, because boronic acids can bind with the diol groups present in saccharides, these materials can be engineered as glucose-responsive systems for applications like insulin (B600854) delivery. researchgate.net The incorporation of the bulky and hydrophobic benzyloxy and chlorophenyl groups from this compound into such a polymer network could be used to tune the mechanical properties, hydrophobicity, and stability of the resulting material. chemimpex.com

Interdisciplinary Applications and Emerging Areas of Research

Boronic acids represent a privileged structural motif in medicinal chemistry, a status solidified by the FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib (Velcade) for multiple myeloma and the β-lactamase inhibitor Vaborbactam. mdpi.comnih.gov These successes have spurred significant interest in developing new therapeutic agents based on this functional group.

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic value. chemimpex.com Its most common application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. nih.gov This allows for the precise installation of the (3-(benzyloxy)-4-chlorophenyl) moiety into a larger molecular scaffold. This fragment can be strategically important for optimizing a drug candidate's interaction with its biological target, thereby enhancing efficacy and modifying its pharmacokinetic properties. chemimpex.com

The application of boronic acids as enzyme inhibitors is one of the most successful areas of their use in medicine. researchgate.net They are particularly effective against serine proteases and serine β-lactamases. nih.gov The mechanism of inhibition is rooted in the ability of the boronic acid's boron atom to act as a potent electrophile that mimics the carbonyl carbon of a peptide or β-lactam substrate. asm.org

When a boronic acid inhibitor enters the enzyme's active site, the catalytic serine residue attacks the electron-deficient boron atom. This results in the formation of a stable, tetrahedral boronate adduct, which is a mimic of the high-energy tetrahedral transition state of the substrate hydrolysis reaction. researchgate.netnih.gov Because this complex is stable, it effectively blocks the enzyme's catalytic activity. The interaction is typically reversible, which can be advantageous in drug design. nih.gov

In the design of a specific inhibitor using this compound as a starting point, the boronic acid group serves as the "warhead" that binds to the catalytic serine. The (3-(benzyloxy)-4-chlorophenyl) portion acts as the recognition element, designed to fit into the substrate-binding pockets of the target enzyme to provide affinity and selectivity. ontosight.ai

| Enzyme Class | Mechanism of Inhibition | Example Target |

|---|---|---|

| Serine Proteases | Formation of a tetrahedral adduct with the catalytic serine, mimicking the peptide hydrolysis transition state. researchgate.net | Proteasome, Thrombin, Chymotrypsin |

| Serine β-Lactamases | Formation of a stable boronate adduct with the active site serine, mimicking the β-lactam ring-opening transition state. nih.govnih.gov | Class A and C β-Lactamases (e.g., KPC, AmpC) |

| Histone Deacetylases (HDACs) | The boronic acid group can chelate the active site zinc ion, disrupting catalytic function. researchgate.net | HDAC6, HDAC8 |

Boronic Acids in Glucose Sensing and Responsive Systems

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides, forms the basis of their extensive use in glucose sensing technologies. mdpi.comrsc.org This interaction is particularly significant for the development of continuous glucose monitoring (CGM) systems for individuals with diabetes mellitus. mdpi.comresearchgate.net

Mechanism of Glucose Sensing

Phenylboronic acids (PBAs) act as synthetic receptors that form stable, reversible covalent bonds with the cis-diol groups of glucose molecules, creating a five- or six-membered cyclic ester. nih.govmdpi.comnih.gov This binding event can be engineered to produce a detectable signal, often optical or electrochemical. For instance, the complexation of a PBA with glucose can alter the fluorescence of a nearby fluorophore, leading to a change in emission intensity that correlates with glucose concentration. rsc.orgmdpi.com

Hydrogel-Based Systems

A promising application of this technology is the incorporation of phenylboronic acids into hydrogels. mdpi.com These hydrogels can swell or shrink in response to changes in glucose concentration. mdpi.com The binding of glucose to the boronic acid moieties within the hydrogel matrix increases the negative charge, leading to increased Donnan osmotic pressure and subsequent swelling of the hydrogel. nih.gov This volumetric change can be transduced into a measurable optical signal. nih.gov Such systems have the potential to be used in injectable and self-healing hydrogels for in vivo glucose monitoring and responsive insulin delivery. nih.gov

Research Findings in Glucose Sensing with Boronic Acids

| Research Area | Key Findings |

| Fluorescent Sensors | Arylboronic acids integrated with fluorophores, such as BODIPY, show changes in fluorescence intensity upon glucose binding, enabling real-time monitoring. mdpi.com |

| Hydrogel-Based Optical Diffusers | Microimprinted concavities in phenylboronic acid-functionalized hydrogel films can act as microlenses, where glucose-induced swelling alters the divergence of a light beam, providing a readout of glucose levels. nih.gov |

| Competitive Binding Assays | Boronic acids can be used in competitive binding assays with molecules like Concanavalin A (ConA) to determine their glucose binding affinity. This is crucial for designing responsive systems that trigger insulin release at physiologically relevant glucose concentrations. nih.govresearchgate.net |

| Responsive Insulin Delivery | Hydrogels and other nanoparticle systems have been developed that release encapsulated insulin in response to increasing glucose levels. The competitive binding of free glucose displaces insulin that has been chemically modified with gluconic acid and immobilized as a boronate ester. mdpi.com |

Development of Novel Therapeutic Agents Utilizing Boronic Acid Scaffolds

The unique chemical properties of the boronic acid moiety have made it a valuable pharmacophore in modern drug discovery. mdpi.com Its ability to form reversible covalent bonds with biological nucleophiles, such as the active site serine residues of proteases, has led to the development of potent and selective enzyme inhibitors. mdpi.com

Boronic Acids as Enzyme Inhibitors

The electrophilic nature of the boron atom allows it to interact with and inhibit various enzymes, a property that has been successfully exploited in oncology and infectious diseases. mdpi.comnih.gov Several boronic acid-containing drugs have received FDA approval, demonstrating the therapeutic potential of this class of compounds. mdpi.comnih.govrsc.org

Approved Boronic Acid-Based Drugs

| Drug Name | Mechanism of Action | Therapeutic Use |

| Bortezomib (Velcade®) | Proteasome inhibitor | Multiple myeloma mdpi.comnih.govnih.gov |

| Ixazomib (Ninlaro®) | Proteasome inhibitor | Multiple myeloma mdpi.comnih.govnih.gov |

| Vaborbactam (Vabomere®) | β-lactamase inhibitor | Complicated urinary tract infections mdpi.commdpi.comnih.gov |

| Crisaborole (Eucrisa®) | Phosphodiesterase-4 (PDE4) inhibitor | Atopic dermatitis rsc.org |

| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase (LeuRS) inhibitor | Onychomycosis (fungal nail infection) mdpi.comrsc.org |

Future Directions in Drug Development

The versatility of the boronic acid scaffold continues to inspire the development of new therapeutic agents. Researchers are exploring boronic acid derivatives as inhibitors for a wide range of targets, including:

Protein Kinases: Targeting kinases like FMS-like tyrosine kinase-3 (FLT3) is a promising strategy for treating acute myeloid leukemia (AML). nih.gov

Neutrophil Elastase: Boronic acid-based compounds have shown potent inhibition of neutrophil elastase, an enzyme implicated in inflammatory lung diseases. drugdiscoverytrends.com

Other Enzymes: Boronic acid scaffolds are being investigated for their potential to inhibit various other enzymes involved in cancer, neurodegenerative diseases, and microbial infections. nih.govmdpi.com

A significant advancement in the synthesis of boronic acids is the development of decarboxylative borylation, a method that allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com This technique simplifies the creation of novel boronic acid-based drug candidates. drugdiscoverytrends.com

Boronic Acids in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a binary cancer radiotherapy that utilizes the nuclear capture reaction between a non-radioactive boron-10 (B1234237) (¹⁰B) isotope and low-energy (thermal) neutrons. nih.govacs.orgnih.gov This reaction produces high-energy alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei, which have a very short path length in tissue (approximately 5-9 µm), roughly the diameter of a single cell. researchgate.netclinicaltrials.gov This allows for the selective destruction of tumor cells that have accumulated the ¹⁰B agent, while sparing adjacent healthy tissue. nih.govyoutube.com

The Role of Boron Delivery Agents

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells. acs.org The ideal boron delivery agent should achieve a high tumor-to-normal tissue boron concentration ratio, typically greater than 3:1. acs.org While early clinical trials in the 1950s and 1960s used simple boron compounds like boric acid, these first-generation agents lacked tumor-targeting capabilities. nih.govnih.gov

Boronophenylalanine (BPA) in BNCT

A significant advancement in BNCT was the development of second-generation delivery agents, most notably L-p-boronophenylalanine (BPA). nih.govfrontiersin.org BPA is an amino acid analog that is selectively taken up by metabolically active tumor cells through overexpressed L-type amino acid transporters (LAT1). acs.org BPA, often administered in a complex with fructose (B13574) to enhance its solubility, has become a cornerstone of clinical BNCT for various cancers, including glioblastoma, head and neck cancers, and melanoma. nih.govclinicaltrials.govfrontiersin.org

Future of Boron Delivery in BNCT

Research is ongoing to develop third-generation boron delivery agents with even greater tumor selectivity and boron load. These include:

Boronated amino acids and peptides nih.govnih.gov

Boron-containing nanoparticles and liposomes acs.orgnih.gov

Boronated porphyrins and monoclonal antibodies nih.gov

The development of novel boronic acid derivatives, potentially including structures related to this compound, could lead to more effective BNCT agents with improved pharmacokinetic properties and tumor targeting.

Q & A

Q. What are the optimal synthetic routes for (3-(Benzyloxy)-4-chlorophenyl)boronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. Key steps include:

Starting Material : Begin with 3-benzyloxy-4-chlorobromobenzene or a similar aryl halide.

Borylation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a polar solvent like DMF or THF at 80–100°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

- Critical Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) are crucial for yield optimization.

Q. How can the purity and structural integrity of this boronic acid be validated?

- Methodological Answer :

- Purity : Analyze via HPLC (C18 column, acetonitrile/water gradient) or ¹H NMR (DMSO-d₆, δ ~7.5–8.0 ppm for aromatic protons). Purity >97% is typical for research-grade material .

- Structural Confirmation : Use ¹¹B NMR to confirm boronic acid functionality (δ ~30 ppm). FT-IR can identify B–O stretching (~1350 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the chloro and benzyloxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Chloro Group : Enhances electrophilicity of the aryl ring, accelerating oxidative addition in Pd-catalyzed reactions. However, it may reduce transmetallation efficiency due to decreased nucleophilicity of the boronic acid .

- Electron-Donating Benzyloxy Group : Stabilizes intermediates via resonance but may hinder coupling in electron-rich systems. Balancing these effects requires optimizing reaction conditions (e.g., using stronger bases like Cs₂CO₃ or elevated temperatures) .

- Case Study : In Suzuki reactions with 4-bromotoluene, the chloro substituent reduced conversion by ~20% compared to non-chlorinated analogs, highlighting substituent-dependent reactivity .

Q. What strategies mitigate boronic acid instability during storage or reaction?

- Methodological Answer :

- Storage : Store at 0–4°C under inert gas (Ar) to prevent oxidation. Lyophilization or formulation as a pinacol ester (stable at RT) extends shelf life .

- In-Situ Protection : Use trifluoroborate salts (K⁺ or Cs⁺) during reactions to enhance stability. For example, convert the boronic acid to its potassium trifluoroborate derivative, which resists protodeboronation .

Q. How can contradictions in reported catalytic efficiencies be resolved?

- Methodological Answer :

- Data Reconciliation : Compare reaction parameters across studies (e.g., solvent polarity, Pd catalyst type). For instance, Pd(PPh₃)₄ may yield higher conversions than Pd(OAc)₂ in DMF due to better ligand stability .

- Controlled Replication : Systematically vary one parameter (e.g., base strength) while holding others constant. For example, replacing K₂CO₃ with Cs₂CO₃ increased coupling yields by 15% in a study using electron-deficient aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.